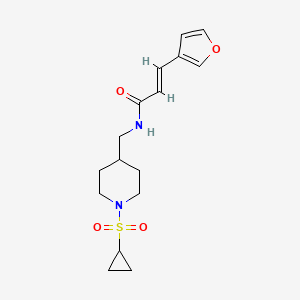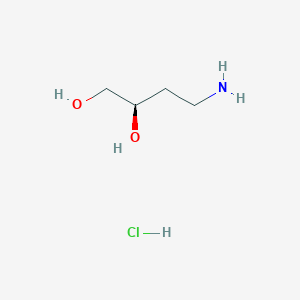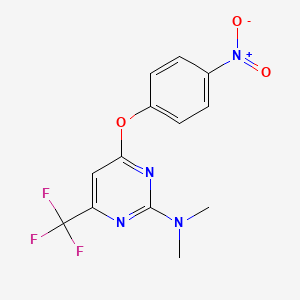
N,N-dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine: is a complex organic compound characterized by its nitro group, trifluoromethyl group, and pyrimidin-2-amine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through multiple synthetic routes, often involving nucleophilic substitution reactions. One common method involves the reaction of 4-nitrophenol with 6-(trifluoromethyl)pyrimidin-2-amine in the presence of a suitable base, followed by N-methylation.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C). Substitution reactions often use nucleophiles like alkyl halides in the presence of a base.
Major Products Formed: : The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, such as hydroxylated or halogenated versions of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, this compound is used as a building block for synthesizing more complex molecules, often serving as an intermediate in organic synthesis.
Biology: : In biological research, it can be used to study enzyme inhibition or as a probe to understand biological pathways.
Medicine: : The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, especially in targeting specific receptors or enzymes.
Industry: : In the industrial sector, it may be used in the production of advanced materials or as a component in chemical processes that require its unique properties.
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds: : Compounds with similar structures include N,N-Dimethyl-2-(4-nitrophenoxy)ethanamine and (S)-N,N-Dimethyl-1-(3-(4-nitrophenoxy)phenyl)ethanamine .
Uniqueness: : What sets N,N-Dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine apart is its trifluoromethyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds without this group.
This compound in scientific research and potential applications
Propiedades
IUPAC Name |
N,N-dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3/c1-19(2)12-17-10(13(14,15)16)7-11(18-12)23-9-5-3-8(4-6-9)20(21)22/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEIVMWKBFLHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)OC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
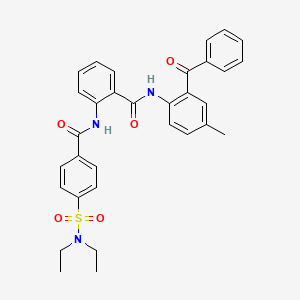
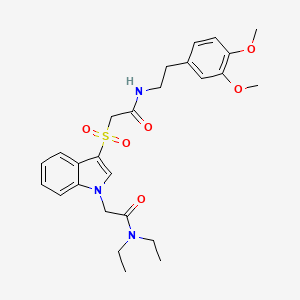

![(2E,4E)-2-[(E,E)-benzoyl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2784992.png)
![4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid](/img/new.no-structure.jpg)
![4-(methylsulfanyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2784994.png)
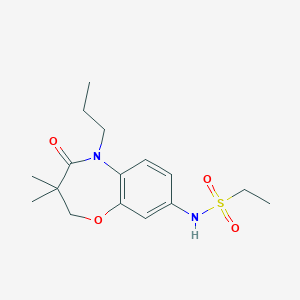
![4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2784998.png)
![6-((4-bromobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2785002.png)
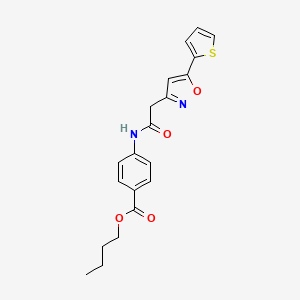
![2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2785004.png)
